molecular formula C11H13NO5 B3262268 3-Acetoxy-2-(ethoxycarbonyl)methoxypyridine CAS No. 353293-55-7

3-Acetoxy-2-(ethoxycarbonyl)methoxypyridine

Cat. No.: B3262268
CAS No.: 353293-55-7
M. Wt: 239.22 g/mol
InChI Key: TUBVGEUEVNUENP-UHFFFAOYSA-N
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Description

3-Acetoxy-2-(ethoxycarbonyl)methoxypyridine is an organic compound with the molecular formula C11H13NO5 It is a derivative of pyridine, characterized by the presence of acetoxy, ethoxycarbonyl, and methoxy functional groups

Preparation Methods

The synthesis of 3-Acetoxy-2-(ethoxycarbonyl)methoxypyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with a pyridine derivative.

    Esterification: The ethoxycarbonyl group is introduced via esterification, often using ethyl chloroformate and a base such as triethylamine.

    Methoxylation: The final step involves the methoxylation of the pyridine ring, typically using methanol and a suitable acid catalyst.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

3-Acetoxy-2-(ethoxycarbonyl)methoxypyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyridine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the acetoxy or ethoxycarbonyl groups under appropriate conditions.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Acetoxy-2-(ethoxycarbonyl)methoxypyridine has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex pyridine derivatives.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.

    Industry: It is used in the synthesis of specialty chemicals and as a building block in the production of various organic compounds.

Mechanism of Action

The mechanism of action of 3-Acetoxy-2-(ethoxycarbonyl)methoxypyridine involves its interaction with specific molecular targets. The acetoxy and ethoxycarbonyl groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity. The methoxy group can also modulate the compound’s lipophilicity and membrane permeability, affecting its bioavailability and efficacy.

Comparison with Similar Compounds

3-Acetoxy-2-(ethoxycarbonyl)methoxypyridine can be compared with other pyridine derivatives such as:

    3-Acetoxy-2-methoxypyridine: Lacks the ethoxycarbonyl group, which may affect its reactivity and applications.

    2-Ethoxycarbonyl-3-methoxypyridine:

    3-Methoxy-2-(ethoxycarbonyl)pyridine: Similar structure but without the acetoxy group, influencing its chemical behavior and applications.

The presence of all three functional groups in this compound makes it unique and versatile for various applications in research and industry.

Properties

IUPAC Name

ethyl 2-(3-acetyloxypyridin-2-yl)oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5/c1-3-15-10(14)7-16-11-9(17-8(2)13)5-4-6-12-11/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUBVGEUEVNUENP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=CC=N1)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

9.18 g of trifluoromethanesulfonic acid was added to a mixture of 12 g of 3-amino-2-(ethoxycarbonyl)methoxypyridine, 36 ml of 1,2-dimethoxyethane and 12 ml of dichloromethane dropwise at −5° C. The mixture was stirred for 10 minutes at the same temperature, then, to the reaction solution was added a solution of 7.57 g of t-butyl nitrite in 3 ml of 1,2-dimethoxyethane dropwise at −5° C. or lower. The mixture was stirred for 30 minutes at the same temperature, then, into the mixture was poured n-pentane. The lower layer of two separated layers was dissolved in 12 ml of acetic anhydride, and the mixture was stirred for 2.5 hours at 50° C. The reaction solution was poured into ice water, and extracted with t-butyl methyl ether. The organic layer was washed with saturated aqueous sodium bicarbonate solution, then, saturated saline, dried over anhydrous magnesium sulfate, and concentrated. The resulted residue was subjected to silica gel chromatography to obtain 4.2 g of 3-acetoxy-2-(ethoxycarbonyl)methoxypyridine.
Quantity
9.18 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
36 mL
Type
solvent
Reaction Step One
Quantity
7.57 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
12 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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